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Compound of Interest

Compound Name:
4-But-3-ynyl-2-

methylthiomorpholine

Cat. No.: B2650336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has emerged as a privileged fragment in medicinal chemistry,

offering a unique combination of physicochemical properties that make it an attractive building

block in the design of novel therapeutics. Its structural similarity to morpholine, a common motif

in many approved drugs, invites a comparative analysis to understand the nuanced impact of

replacing the oxygen atom with sulfur. This guide provides an objective comparison of

thiomorpholine-based fragments with their morpholine counterparts and other analogs,

supported by experimental data from published research. The focus is on their application as

kinase inhibitors, a major class of drug targets.

Performance Comparison of Key Fragments
The inhibitory activity of heterocyclic fragments is often evaluated against a panel of protein

kinases to determine their potency and selectivity. The following table summarizes the half-

maximal inhibitory concentration (IC50) values for representative morpholine and

thiomorpholine-containing compounds against key cancer-related kinases.
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Compound/
Fragment
ID

Target
Kinase

Linker/Core
Scaffold

Morpholine
IC50 (nM)

Thiomorph
oline IC50
(nM)

Reference
Compound
IC50 (nM)

Series 1:

PI3Kα

Inhibitors

Compound

1a
PI3Kα

2,4-

disubstituted

pyrimidine

8 - -

Compound

1b
PI3Kα

2,4-

disubstituted

pyrimidine

- 15 -

ZSTK474 PI3Kα

2-(2-

difluoromethy

lbenzimidazol

-1-yl)-4,6-

dimorpholino-

1,3,5-triazine

16 - -

Series 2:

mTOR

Inhibitors

Compound

2a
mTOR

4,6-

disubstituted-

1,3,5-triazine

1.8 - -

Compound

2b
mTOR

4,6-

disubstituted-

1,3,5-triazine

- 3.5 -

Series 3:

Dual

PI3K/mTOR

Inhibitors
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Compound

3a
PI3Kα

4-(4-

morpholinyl)-

7H-

pyrrolo[2,3-

d]pyrimidine

1.9 - -

Compound

3a
mTOR

4-(4-

morpholinyl)-

7H-

pyrrolo[2,3-

d]pyrimidine

3.2 - -

Compound

3b
PI3Kα

4-(4-

thiomorpholin

yl)-7H-

pyrrolo[2,3-

d]pyrimidine

- 4.5 -

Compound

3b
mTOR

4-(4-

thiomorpholin

yl)-7H-

pyrrolo[2,3-

d]pyrimidine

- 6.8 -

Series 4:

Antimycobact

erial Agents

Analog 26a

M.

tuberculosis

H37Rv

2-(thiophen-

2-yl)

dihydroquinoli

ne

MIC: 6.25

µg/mL
- -

Analog 26b

M.

tuberculosis

H37Rv

2-(thiophen-

2-yl)

dihydroquinoli

ne

-
MIC: >50

µg/mL

Parent

Compound

MIC: 12.5

µg/mL[1]
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Note: Lower IC50 and MIC values indicate higher potency. Data is compiled from various

sources and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights
The substitution of morpholine with thiomorpholine often leads to a predictable shift in

physicochemical properties. The sulfur atom in thiomorpholine is larger and more lipophilic than

the oxygen in morpholine, which can influence binding interactions and pharmacokinetic

properties.[2]

In the context of PI3K/mTOR inhibitors, the morpholine oxygen frequently acts as a hydrogen

bond acceptor, interacting with the hinge region of the kinase domain.[3] Replacing this oxygen

with sulfur can weaken this hydrogen bond, potentially leading to a decrease in potency, as

observed in the comparative data for PI3Kα and mTOR inhibitors. However, the increased

lipophilicity of the thiomorpholine ring can also lead to enhanced interactions with hydrophobic

pockets within the ATP-binding site, sometimes compensating for the loss of the hydrogen

bond.

For instance, in a series of 2,4-disubstituted pyrimidine inhibitors, the morpholine-containing

compound 1a (IC50 = 8 nM) was found to be more potent against PI3Kα than its

thiomorpholine counterpart 1b (IC50 = 15 nM). A similar trend was observed for mTOR

inhibitors.

Interestingly, in the context of antimycobacterial agents, the morpholine analog 26a (MIC =

6.25 µg/mL) exhibited significantly better potency than the thiomorpholine analog 26b (MIC >

50 µg/mL) against M. tuberculosis H37Rv.[1] This highlights that the superiority of morpholine

or thiomorpholine is highly context-dependent and varies with the specific biological target.

Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. A

common method is the ADP-Glo™ Kinase Assay.

Reaction Setup: The kinase reaction is performed in a buffer containing the kinase, a

suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various
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concentrations.

Incubation: The reaction mixture is incubated at room temperature for a specified period

(e.g., 1 hour) to allow for the kinase-catalyzed phosphorylation of the substrate.[4]

ADP Detection: After the kinase reaction, the amount of ADP produced is quantified. The

ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

Subsequently, a kinase detection reagent is added to convert ADP to ATP, which is then used

in a luciferase/luciferin reaction to generate a luminescent signal.

Data Analysis: The luminescence intensity is proportional to the amount of ADP produced

and thus reflects the kinase activity. The IC50 values are calculated by plotting the

percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based PI3K/AKT Pathway Inhibition Assay
To assess the cellular activity of the inhibitors, the phosphorylation status of key downstream

effectors of the PI3K/AKT pathway, such as AKT, is measured in cancer cell lines.

Cell Culture and Treatment: Cancer cells (e.g., MCF-7, U87MG) are cultured in appropriate

media and then treated with the test compounds at various concentrations for a specific

duration (e.g., 24 hours).

Cell Lysis: After treatment, the cells are washed and lysed to extract total proteins.

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with primary antibodies specific for

phosphorylated AKT (p-AKT) and total AKT.

Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g.,

HRP), the protein bands are visualized using a chemiluminescent substrate.

Quantification: The band intensities are quantified, and the ratio of p-AKT to total AKT is

calculated to determine the extent of pathway inhibition.

Visualizing Key Concepts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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